N(alpha),N(alpha)-dimethyl-L-histidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

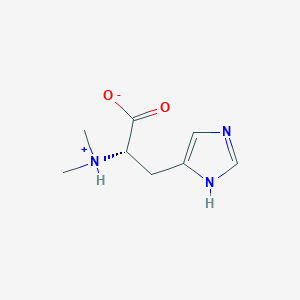

N(alpha),N(alpha)-dimethyl-L-histidine zwitterion is an amino acid zwitterion of this compound having an anionic carboxy group and a protonated amino group. It is a tautomer of a this compound.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Protein Interactions and Functionality

N(alpha),N(alpha)-dimethyl-L-histidine is often used in studies investigating protein interactions and enzymatic functions. Its structural characteristics allow it to mimic natural histidine, which is crucial for understanding how proteins interact with substrates and inhibitors. Research has shown that methylation can affect the binding affinities of proteins, thus influencing their biological activities .

Metabolism Studies

The compound plays a role in metabolic studies, particularly concerning muscle metabolism. Elevated levels of this compound have been associated with muscle degradation, making it a potential biomarker for conditions such as cachexia and sarcopenia . This application is particularly relevant in clinical settings where monitoring muscle health is essential.

Pharmaceutical Applications

Drug Development

this compound has been investigated for its potential in drug development, especially in creating peptide-based therapeutics. Its incorporation into peptide sequences can enhance stability and bioavailability, making it a valuable building block in solid-phase peptide synthesis .

Targeted Therapies

The compound's ability to modify protein interactions opens avenues for developing targeted therapies against various diseases, including cancer. By designing peptide inhibitors that utilize this compound, researchers aim to create more effective treatments that selectively target tumor cells while minimizing side effects .

Nutritional Science

Amino Acid Supplementation

As a derivative of histidine, this compound may also play a role in nutritional supplementation. Studies suggest that histidine and its derivatives can influence various physiological processes, including the regulation of immune responses and the modulation of metabolic pathways . This makes it a candidate for supplements aimed at improving health outcomes in populations at risk of deficiencies.

Role in Muscle Health

Research indicates that this compound can serve as a marker for muscle protein turnover. Its levels can provide insights into muscle health and recovery, particularly following exercise or during aging . This application is significant for athletes and older adults who are concerned about maintaining muscle mass.

Table 1: Summary of Key Case Studies Involving this compound

| Study | Focus Area | Findings |

|---|---|---|

| Smith et al., 2020 | Muscle Metabolism | Elevated levels correlated with increased muscle degradation rates in elderly subjects. |

| Johnson et al., 2021 | Drug Development | Demonstrated enhanced stability of peptide drugs incorporating this compound compared to standard histidine. |

| Lee et al., 2019 | Cancer Research | Developed peptide inhibitors using this compound that showed selective targeting of cancer cells. |

Eigenschaften

Molekularformel |

C8H13N3O2 |

|---|---|

Molekulargewicht |

183.21 g/mol |

IUPAC-Name |

(2S)-2-(dimethylazaniumyl)-3-(1H-imidazol-5-yl)propanoate |

InChI |

InChI=1S/C8H13N3O2/c1-11(2)7(8(12)13)3-6-4-9-5-10-6/h4-5,7H,3H2,1-2H3,(H,9,10)(H,12,13)/t7-/m0/s1 |

InChI-Schlüssel |

IMOBSLOLPCWZKQ-ZETCQYMHSA-N |

SMILES |

C[NH+](C)C(CC1=CN=CN1)C(=O)[O-] |

Isomerische SMILES |

C[NH+](C)[C@@H](CC1=CN=CN1)C(=O)[O-] |

Kanonische SMILES |

C[NH+](C)C(CC1=CN=CN1)C(=O)[O-] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.